molecular formula C16H14O5 B149884 5,7,4'-Trihydroxy-8-methylflavanone CAS No. 916917-28-7

5,7,4'-Trihydroxy-8-methylflavanone

Cat. No. B149884
M. Wt: 286.28 g/mol
InChI Key: GMVYLXBMPRDZDR-UHFFFAOYSA-N
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Description

The compound 5,7,4'-Trihydroxy-8-methylflavanone is a flavanone, a type of flavonoid. Flavonoids are a diverse group of phytonutrients found in almost all fruits and vegetables. They are known for their beneficial effects on health, including antioxidant, anti-inflammatory, and anticancer properties. While the specific compound 5,7,4'-Trihydroxy-8-methylflavanone is not directly mentioned in the provided papers, related compounds have been studied extensively.

Synthesis Analysis

The synthesis of flavanone derivatives often involves the cyclization of chalcones. Paper discusses the stereochemistry of the enzymatic cyclization of 4,2',4'-trihydroxychalcone to 7,4'-dihydroxyflavanone by isomerases from mung bean seedlings, which leads to the (–)(2S)-7,4'-dihydroxyflavanone. This process is crucial for understanding the synthesis of similar compounds, such as 5,7,4'-Trihydroxy-8-methylflavanone.

Molecular Structure Analysis

The molecular structure of flavanones is characterized by the presence of a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C). This structure is associated with various biological activities. In paper , the structure of 5,3',4'-Trihydroxy-7-methoxyflavanone was determined using spectroscopic methods and single-crystal X-ray diffraction, which revealed the presence of two enantiomers within the crystal lattice.

Chemical Reactions Analysis

Flavanones can undergo various chemical reactions, including oxidation and conjugation. The presence of hydroxyl groups in the structure can lead to the formation of hydrogen bonds, as discussed in paper , where the intermolecular interactions of 5,7,3',5'-tetrahydroxyflavanone were studied. These interactions can influence the reactivity and biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of flavanones, such as solubility, can be influenced by the substitution of different functional groups. Paper examines the solubilities of 4',5,7-triacetoxyflavanone in various organic solvents and how these properties change with temperature. Understanding the solubility of flavanones is important for their application in pharmaceutical formulations.

Scientific Research Applications

Allelopathic Potential

5,7,4'-Trihydroxy-8-methylflavanone has been identified in the root exudate of Desmodium uncinatum. This compound is part of a group of isoflavanones that play a role in allelopathy, a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. These compounds have shown potential in inducing germination of seeds from parasitic weeds and inhibiting radical growth, suggesting a role in plant defense and soil ecology (Tsanuo et al., 2003).

Antioxidant and Antibacterial Properties

Research on Erythrina livingstoniana identified compounds structurally similar to 5,7,4'-Trihydroxy-8-methylflavanone, exhibiting significant antioxidant and antibacterial activities. These activities are crucial in combatting oxidative stress and bacterial infections, indicating potential pharmaceutical applications (Bedane et al., 2015).

Radical Scavenging Activity

A study on Gnetum macrostachyum reported the isolation of compounds including 5,7,4'-Trihydroxy-8-methylflavanone, which demonstrated radical scavenging activity. This suggests its potential application in preventing oxidative damage in biological systems (Saisin et al., 2009).

Antimutagenic Activity

Flavanones structurally related to 5,7,4'-Trihydroxy-8-methylflavanone, isolated from the flowers of Azadirachta indica, have shown potent antimutagenic activities against certain mutagens. This indicates their potential application in cancer prevention or therapy (Nakahara et al., 2003).

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVYLXBMPRDZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7,4'-Trihydroxy-8-methylflavanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DB Corréa, LFB Guerra, OR Gottlieb, JGS Maia - Phytochemistry, 1981 - Elsevier
The trunk wood of Qualea labouriauana contains, besides (2R)-5,7,4′-trihydroxy-3′-methoxy-6,8-dimethylflavanone, (2R)-5,7,4′-trihydroxy-8-methylflavanone, the biosynthetically …
Number of citations: 14 www.sciencedirect.com
C Liang, L Kjaerulff, PR Hansen… - Journal of Natural …, 2021 - ACS Publications
Thirteen previously undescribed chromene meroterpenoids, capitachromenic acids A–M (3–6, 7a, 7b, 8a, 8b, 9a, 9b, 10a, 10b, and 11b), were identified from an ethyl acetate extract of …
Number of citations: 18 pubs.acs.org
Y Fan, M Zhang, J Ma, Y Zhang… - Biomedical …, 2023 - Wiley Online Library
Metabolic disorders accompany nonalcoholic fatty liver disease (NAFLD), associated with prediabetes. Lycium barbarum polysaccharides (LBP) seem to be a potential prebiotic, and …
L Scotti, MT Scotti, NS Yarla… - Current Topics in …, 2018 - ingentaconnect.com
Dengue like any neglected tropical disease affects a large part of the world population. In this disease, the infection is caused by arboviruses transmitted by the A. aegypti and A. …
Number of citations: 3 www.ingentaconnect.com
MA Khuroo - 2011 - core.ac.uk
Throughout the ages, humans have relied on Nature for their basic needs for the production of food-stuffs, shelters, clothing, means of transportation, fertilizers, flavours and fragrances, …
Number of citations: 1 core.ac.uk
A Catalogue, I Setor de Fitoquímica - Phytochemistry, 1981 - SciELO Brasil
. ~'")~ Page 1 The chemical compositíon of Amazonian plants (*) A Catalogue, edited by Setor de Fitoquímica, INPA, Manaus, Amazonas FAMILY; VOCHYSIACEAE ÜCCUHRENCE: …
Number of citations: 2 www.scielo.br

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